4-Méthyl-1,3-benzoxazol-2-amine

Vue d'ensemble

Description

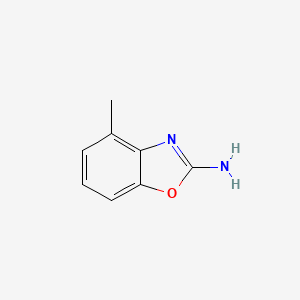

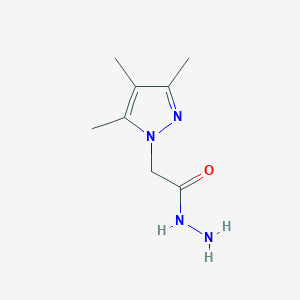

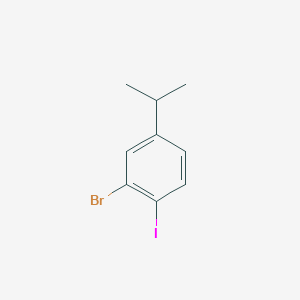

4-Methyl-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Science des Matériaux : Amélioration des propriétés des polymères

4-Méthyl-1,3-benzoxazol-2-amine : est utilisé en science des matériaux pour modifier les propriétés des polymères. En incorporant ce composé dans les chaînes polymères, les chercheurs peuvent améliorer la stabilité thermique, la résistance mécanique et la résistance chimique des matériaux. Cette application est cruciale pour le développement de matériaux avancés pour les industries aérospatiale, automobile et électronique .

Chimie Médicinale : Synthèse de Médicaments

En chimie médicinale, This compound sert de précurseur dans la synthèse de divers médicaments. Ses dérivés présentent une large gamme d'activités biologiques, notamment des propriétés antimicrobiennes, antifongiques et anticancéreuses. La polyvalence du composé en fait un atout précieux dans la conception et le développement de nouveaux agents thérapeutiques .

Synthèse Chimique : Développement de Catalyseurs

Ce composé joue un rôle important dans le développement de catalyseurs pour la synthèse chimique. Les chercheurs ont utilisé This compound pour créer de nouveaux catalyseurs qui améliorent l'efficacité et la sélectivité des réactions chimiques. Ces catalyseurs sont particulièrement utiles dans les applications de chimie verte, où ils contribuent à minimiser les déchets et à réduire l'impact environnemental .

Chimie Analytique : Analyse Chromatographique

En chimie analytique, les dérivés de This compound sont utilisés comme phases stationnaires en chromatographie. Ils aident à la séparation et à l'analyse de mélanges complexes, offrant une haute résolution et une grande sensibilité. Cette application est essentielle pour le contrôle de la qualité des produits pharmaceutiques et alimentaires .

Études Photophysiques : Sondes Fluorescentes

Les propriétés photophysiques de This compound en font un excellent candidat pour les sondes fluorescentes. Ces sondes sont utilisées en imagerie biologique et en diagnostics pour visualiser les processus cellulaires et détecter les maladies au niveau moléculaire. La fluorescence du composé peut être ajustée pour des applications spécifiques, ce qui en fait un outil polyvalent dans la recherche biologique .

Applications Industrielles : Inhibiteurs de Corrosion

Dans le secteur industriel, les dérivés de This compound sont explorés comme inhibiteurs de corrosion. Ils protègent les surfaces métalliques de la corrosion, prolongeant ainsi la durée de vie des machines et des infrastructures. Cette application a des implications importantes pour l'entretien des équipements et des structures industriels .

Mécanisme D'action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of pathways, contributing to their wide range of biological activities .

Result of Action

Benzoxazole derivatives are known for their anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

Such factors can significantly impact the effectiveness of benzoxazole derivatives .

Analyse Biochimique

Biochemical Properties

Benzoxazoles are known to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects

Cellular Effects

Benzoxazole derivatives have been shown to have antimicrobial activity against a variety of bacterial and fungal strains

Molecular Mechanism

Benzoxazoles are known to exert their effects through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions

Propriétés

IUPAC Name |

4-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAUDOAQZUOHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672506 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947504-99-6 | |

| Record name | 4-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)

![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)